BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (2-
Aminophenyl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2-Amino-4-fluorophenyl)methanol

Cat. No.: B175940

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for (2-Amino-
4-fluorophenyl)methanol is not readily available. This guide presents a detailed spectroscopic
analysis of the closely related compound, (2-Aminophenyl)methanol (also known as 2-
aminobenzyl alcohol), to serve as a representative technical reference for researchers,
scientists, and professionals in drug development. The methodologies and data interpretation
principles described herein are directly applicable to the analysis of (2-Amino-4-
fluorophenyl)methanol.

Introduction

(2-Aminophenyl)methanol is a valuable bifunctional organic molecule featuring both an amino
group and a primary alcohol attached to a benzene ring. This structure makes it a versatile
building block in the synthesis of a variety of heterocyclic compounds and pharmaceutical
agents. Accurate characterization of this compound is essential for its use in research and
development, and this is primarily achieved through a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). This document provides a summary of the key spectroscopic data for
(2-aminophenyl)methanol and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for (2-aminophenyl)methanol.
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Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assighment
ppm
~7.1-7.3 m 2H Ar-H
~6.6-6.8 m 2H Ar-H
~4.6 S 2H -CH20H
~4.0 (broad) S 2H -NH:z
~2.5 (broad) S 1H -OH

Note: Solvent used is typically CDCIs or DMSO-de. Chemical shifts are referenced to
tetramethylsilane (TMS). The positions of -NHz and -OH protons can be variable and may
exchange with deuterium in the presence of D20.

- 13 1
Chemical Shift (d) ppm Assignment
~145 Ar-C-NH:z
~128-130 Ar-C
~125 Ar-C-CH20H
~116-118 Ar-C
~64 -CH20OH

Note: Solvent used is typically CDCIs or DMSO-ds. Chemical shifts are referenced to the
solvent peak.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3050-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

1620-1580 Medium N-H bending and Aromatic
C=C stretching

1490-1450 Medium Aromatic C=C stretching

1050-1000 Strong C-O stretching

Note: Spectrum is typically acquired from a KBr pellet or as a thin film.

Table 4: Mass Spectrometry (MS) Data[1][2]

mlz Relative Intensity (%) Assignment

123 ~80 [M]* (Molecular lon)
106 100 [M-OH]*

77 ~40 [CeHs]*

Note: Data corresponds to Electron lonization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:
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e Approximately 5-10 mg of the (2-aminophenyl)methanol sample is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean,
dry vial.

o A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
e The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.
e The magnetic field is shimmed to achieve homogeneity.

e For *H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include the spectral width, acquisition time, and relaxation delay.

e For 3C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each unique carbon atom.

e To confirm the presence of exchangeable protons (-OH, -NHz), a D20 exchange experiment
can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the
'H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or
significantly diminish.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e A small amount of the solid (2-aminophenyl)methanol sample (1-2 mg) is ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:
e Abackground spectrum of the empty sample compartment is recorded.
o The KBr pellet is placed in the sample holder of the FTIR spectrometer.

e The infrared spectrum is recorded, typically in the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction.

Sample Preparation:

o A dilute solution of the (2-aminophenyl)methanol sample is prepared in a volatile organic
solvent (e.g., methanol or dichloromethane).

Data Acquisition (Electron lonization - El):

The sample is injected into the gas chromatograph, where it is vaporized and separated from
the solvent.

e The vaporized sample enters the ion source of the mass spectrometer.

 In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

e The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio
by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like (2-aminophenyl)methanol.
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Caption: General workflow for the spectroscopic characterization of (2-aminophenyl)methanol.

 To cite this document: BenchChem. [Spectroscopic Profile of (2-Aminophenyl)methanol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-
fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b175940?utm_src=pdf-body-img
https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-fluorophenyl-methanol
https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-fluorophenyl-methanol
https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-fluorophenyl-methanol
https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-fluorophenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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